Phenylalanyl-leucyl-leucyl-arginyl-asparagine

Vue d'ensemble

Description

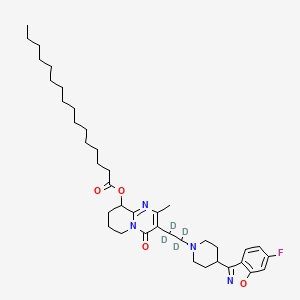

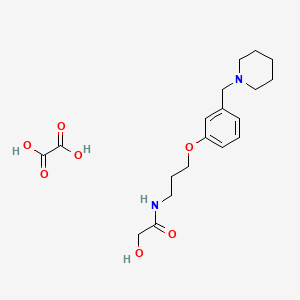

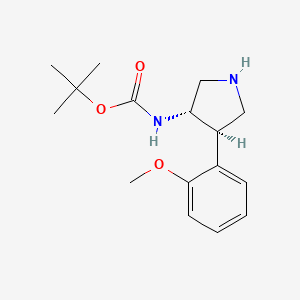

Phenylalanyl-leucyl-leucyl-arginyl-asparagine is a compound with the molecular formula C31H51N9O7 . It is also known by its synonyms FLLRN and Phe-leu-leu-arg-asn . The compound is not naturally occurring and is only found in individuals exposed to this compound or its derivatives .

Molecular Structure Analysis

The molecular weight of Phenylalanyl-leucyl-leucyl-arginyl-asparagine is 661.8 g/mol . The IUPAC name for this compound is (2S)-4-amino-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .Applications De Recherche Scientifique

Fluorescent Biosensors

FLLRN could potentially be used in the development of fluorescent biosensors . Fluorescent biosensors are tools that combine the specificity of biological components with the sensitivity of fluorescent probes. They are used in various fields, including medical diagnostics, environmental monitoring, and biological research .

Microscopic Applications

The compound could be used in microscopic applications for monitoring living cells . This involves the use of fluorescence microscopy, a technique that uses fluorescence to generate an image. With the help of fluorescent probes like FLLRN, scientists can study various cellular processes at a subcellular level .

Analytical Aspects

FLLRN could be used in the analytical detection and quantitation of nucleic acids or proteins for research or diagnostic purposes . This could involve techniques like RT-PCR, next-gen sequencing, multiplexing, and microarrays .

Protein Transferase Activity

The compound could be involved in protein transferase activity . For instance, eubacterial leucyl/phenylalanyl-tRNA protein transferase (L/F-transferase) conjugates leucine or phenylalanine to the N-terminal Arg or Lys residue of proteins, using Leu-tRNALeu or Phe-tRNAPhe as substrate .

Antioxidant Peptides

FLLRN could potentially be used in the development of antioxidant peptides . Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics. They can reduce ROS levels, enhance the activity of antioxidant enzymes, and inhibit H2O2-induced apoptosis .

Protease-Activated Receptor 1 (PAR-1) Activation

FLLRN, also known as Ser-Phe-Leu-Leu-Arg-Asn-amide trifluoroacetate salt, has been used as a protease-activated receptor 1 (PAR-1) selective . PAR-1 is a G protein-coupled receptor that plays a role in various physiological and pathological processes, including inflammation, pain perception, and hemostasis .

Mécanisme D'action

FLLRN, also known as H 8325, Phe-Leu-Leu-Arg-Asn, or Phenylalanyl-Leucyl-Leucyl-Arginyl-Asparagine, is a biologically active peptide . This compound has a significant role in various biological processes and its mechanism of action is quite intriguing.

Target of Action

FLLRN primarily targets the Protease-Activated Receptor 1 (PAR1) . PAR1 is a member of a subfamily of G-protein coupled receptors and is known to mediate the cellular effects of thrombin .

Mode of Action

FLLRN acts as a PAR1-specific antagonist . The mode of action of FLLRN involves the interaction with its target, PAR1. PAR1 is cleaved by the serine protease activity of thrombin, creating a new N-terminal sequence (SFLLRN) that can dock in the ligand-binding pocket of the transmembrane domain and transmit G protein–coupled signals into the cell .

Biochemical Pathways

The biochemical pathways affected by FLLRN are primarily related to the G protein-coupled receptor signaling pathway . The activation of PAR1 by thrombin can lead to various downstream effects, including platelet aggregation .

Result of Action

The primary result of FLLRN’s action is the inhibition of platelet aggregation . This is achieved by blocking the activation of PAR1, which is a key player in the process of platelet aggregation .

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36)/t20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNIBLBGDVPFOO-LSBAASHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930999 | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylalanyl-leucyl-leucyl-arginyl-asparagine | |

CAS RN |

141136-84-7 | |

| Record name | Phenylalanyl-leucyl-leucyl-arginyl-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141136847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)

![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)